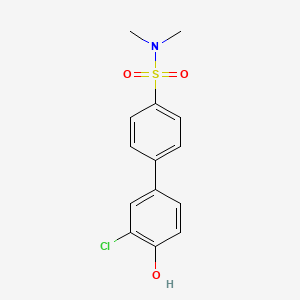
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound that has been studied for its potential uses in the scientific research field. It is a white powder with a melting point of approximately 120°C and a boiling point of approximately 200°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. 2C4DMPP has a wide range of applications in the laboratory, including use as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% works by reacting with a variety of substrates to form a variety of products. It can act as an electrophile, nucleophile, or catalyst in various organic reactions. In addition, it can act as a ligand in coordination chemistry, and it can form complexes with metal ions.
Biochemical and Physiological Effects
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, with a long shelf life. Additionally, it is soluble in common organic solvents, making it easy to work with. However, it has several limitations for use in laboratory experiments. It is toxic and should be handled with caution. Additionally, it is a strong acid and is corrosive, so it should be handled carefully. Finally, it is not very soluble in water, so it may be difficult to work with in aqueous solutions.
Future Directions
There are a variety of potential future directions for research involving 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in organic synthesis and catalysis. Additionally, further research could be done on its potential uses in the synthesis of pharmaceuticals, dyes, pigments, and polymers. Finally, research could be done to identify new methods for synthesizing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and to optimize existing methods.
Synthesis Methods
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a variety of methods. One such method involves the reaction of 4-chlorophenol with 4-N,N-dimethylsulfamoylbenzene in the presence of a base. This reaction produces a mixture of 2-chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol and 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)phenol. The two compounds can then be separated by chromatography or recrystallization. Another method for producing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is the reaction of 4-chlorophenol with 4-N,N-dimethylsulfonylbenzene in the presence of a base. This reaction produces 2-chloro-4-(4-N,N-dimethylsulfonylphenyl)phenol, which can then be purified to obtain 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%.
Scientific Research Applications
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the preparation of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensive agents. Additionally, 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a starting material in the synthesis of a variety of other organic compounds, such as dyes, pigments, and polymers.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBBQQCJTWBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)




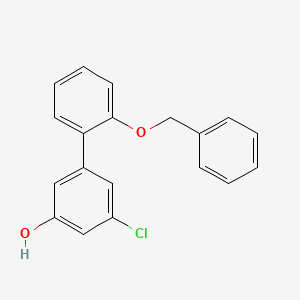

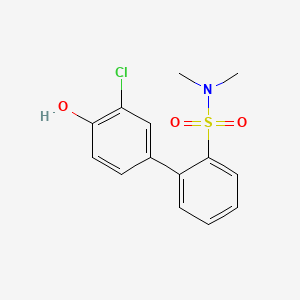
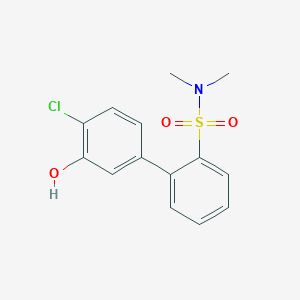

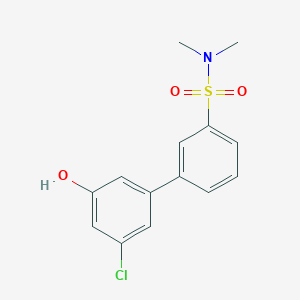

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)